molecular formula C17H18ClN5OS B5522240 2-amino-N-{2-[(4-chlorophenyl)thio]ethyl}-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

2-amino-N-{2-[(4-chlorophenyl)thio]ethyl}-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

Cat. No. B5522240
M. Wt: 375.9 g/mol
InChI Key: RVOZIDRXSDWOQY-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules that are explored for their potential biological activities and chemical properties. Imidazo[4,5-b]pyridine derivatives, in general, have garnered attention for their diverse biological activities and their utility in various chemical reactions due to their unique structural features.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds. For example, compounds with similar structures have been synthesized through cyclization of aminopyridines and chloro ketones, followed by side chain elaboration to introduce various functional groups (Starrett et al., 1989).

Molecular Structure Analysis

Structural elucidation of these compounds typically employs spectroscopic methods like IR, 1H-NMR, and Mass spectrometry, alongside elemental analysis and sometimes X-ray crystallography. These techniques confirm the molecular framework and the presence of specific substituents on the core structure (Bhuva et al., 2015).

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-amino-N-{2-[(4-chlorophenyl)thio]ethyl}-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide, due to its complex structure, finds its relevance in the synthesis of various biologically active molecules. For instance, imidazo[1,2-a]pyridines, which share a similar core structure, have been synthesized as potential antiulcer agents. Although not all compounds showed significant activity, some demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, indicating their potential in therapeutic applications (Starrett et al., 1989).

Heterocyclic Synthesis

The compound's structure is conducive to the synthesis of novel heterocyclic compounds, such as pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones, from imidazo[1,2‐a]pyridines. This process involves treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines, followed by a reduction and treatment with nitrous acid, showcasing the compound's utility in creating fused triazines with potential biological activity (Zamora et al., 2004).

Antimicrobial and Antitumor Activities

The structural framework of 2-amino-N-{2-[(4-chlorophenyl)thio]ethyl}-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide is similar to that of other heterocyclic compounds which have been synthesized and evaluated for various biological activities. For instance, novel arylazothiazole disperse dyes containing selenium, synthesized from related heterocyclic compounds, exhibited high efficiency in vitro screening for their antioxidant, antitumor, and antimicrobial activities. This suggests the potential of the compound for applications in developing biologically active fabrics and materials with antimicrobial properties (Khalifa et al., 2015).

Antituberculosis Agents

Compounds structurally related to 2-amino-N-{2-[(4-chlorophenyl)thio]ethyl}-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide have been explored for their potential as antituberculosis agents. For example, N-(2-Phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties were synthesized and showed excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, highlighting the compound's potential scaffolding for developing new anti-TB agents (Li et al., 2020).

properties

IUPAC Name

2-amino-N-[2-(4-chlorophenyl)sulfanylethyl]-3-ethylimidazo[4,5-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5OS/c1-2-23-15-14(22-17(23)19)9-11(10-21-15)16(24)20-7-8-25-13-5-3-12(18)4-6-13/h3-6,9-10H,2,7-8H2,1H3,(H2,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOZIDRXSDWOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=N2)C(=O)NCCSC3=CC=C(C=C3)Cl)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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